

Application Notes: Analysis of Fibroblast Activation Protein (FAP) Expression via Flow Cytometry

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Compound of Interest

Compound Name: FAP targeting peptide for FXX489

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Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease. Its expression is highly restricted in normal adult tissues but is significantly upregulated on reactive stromal fibroblasts, known as cancer-associated fibroblasts (CAFs), in the microenvironment of the majority of epithelial cancers.[1][2] This differential expression makes FAP an attractive biomarker and a promising target for anti-cancer therapies. Flow cytometry is a powerful technique for the quantitative analysis of FAP expression on a single-cell level, enabling the characterization and isolation of FAP-positive cell populations for further research and drug development.

This document provides a detailed protocol for the detection of FAP expression on human cells using a fluorophore-conjugated antibody, specifically with a dye in the FITC/Alexa Fluor 488 channel (e.g., FXX489), and outlines data presentation and visualization for comprehensive analysis.

Data Presentation

The following table summarizes representative data on FAP expression in various human cell lines, as determined by flow cytometry. This data is crucial for selecting appropriate positive and negative controls for your experiments.

Cell Line	Description	FAP Expression Level	Reference
WI-38	Human lung fibroblast	High	
U-87 MG	Human glioblastoma	High	[3]
PC3	Human prostate carcinoma	Negative	[2]
C6	Rat glioma	Negative	[3]
NCI-H2228	Human lung adenocarcinoma	High	[2]
SKMEL24	Human melanoma	High	[2]

Experimental Protocols

This protocol describes the staining of cell surface FAP with a directly conjugated antibody for analysis by flow cytometry.

Materials and Reagents

- **Primary Antibody:** Anti-human FAP antibody conjugated to a fluorophore with excitation/emission spectra similar to FITC or Alexa Fluor 488 (e.g., FXX489). A recommended starting concentration is 0.25 µg per 10⁶ cells.[4]
- **Isotype Control:** A matched isotype control antibody conjugated to the same fluorophore.
- **Cells:** Single-cell suspension of the cells of interest (e.g., cultured cell lines, primary cells).
- **Flow Cytometry Staining Buffer:** Phosphate-Buffered Saline (PBS) containing 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) and 0.05% sodium azide.
- **Viability Dye:** A dye to distinguish live from dead cells (e.g., Propidium Iodide, DAPI, or a fixable viability dye).
- **Flow Cytometer:** An instrument equipped with a 488 nm laser for excitation and appropriate emission filters for the chosen fluorophore (e.g., 515-545 nm for Alexa Fluor 488).

Staining Procedure for Cell Surface FAP

- Cell Preparation:
 - For adherent cells, detach them using a gentle, non-enzymatic cell dissociation solution to preserve cell surface epitopes.
 - Wash the cells once with cold PBS.
 - Resuspend the cells in cold Flow Cytometry Staining Buffer and perform a cell count.
 - Adjust the cell concentration to 1×10^7 cells/mL in cold staining buffer.
- Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into flow cytometry tubes.
 - Add the fluorophore-conjugated anti-FAP antibody at the predetermined optimal concentration.
 - In a separate tube, add the corresponding isotype control antibody at the same concentration.
 - Incubate the tubes for 30 minutes at 4°C in the dark.[\[5\]](#)
- Washing:
 - After incubation, add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.
 - Carefully decant the supernatant.
 - Repeat the wash step twice.
- Resuspension and Viability Staining:
 - Resuspend the cell pellet in 500 μ L of cold Flow Cytometry Staining Buffer.

- If using a non-fixable viability dye like Propidium Iodide (PI) or DAPI, add it to the cells just before analysis according to the manufacturer's instructions.
- Flow Cytometric Analysis:
 - Analyze the samples on a flow cytometer.
 - Use the unstained and isotype control samples to set the appropriate voltages and compensation.
 - Acquire a sufficient number of events for statistical analysis.
 - Gate on the live, single-cell population based on forward scatter (FSC), side scatter (SSC), and the viability dye signal.
 - Analyze the expression of FAP within the gated population.

Visualizations

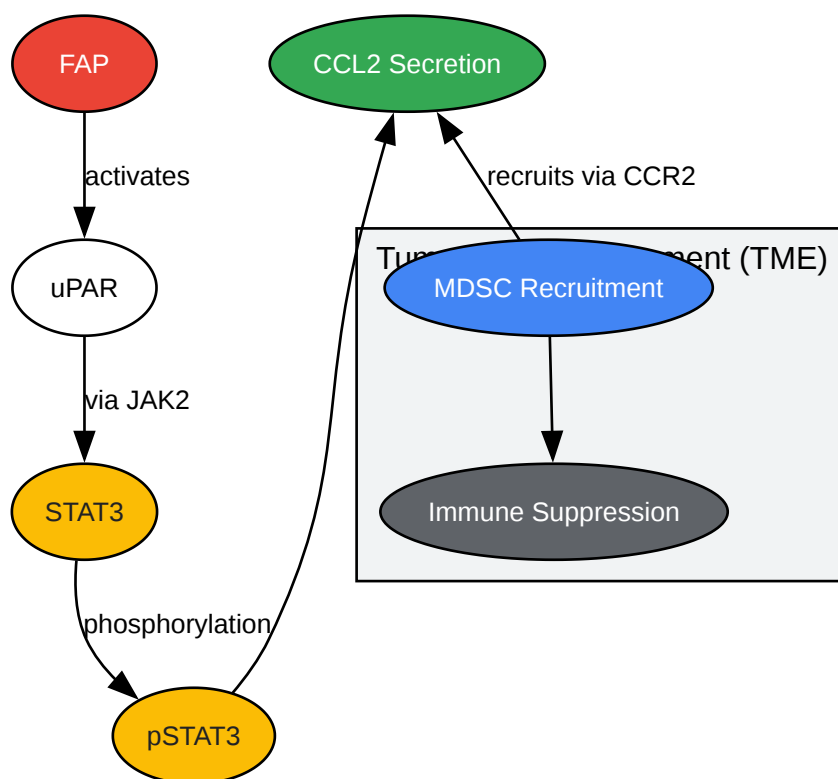
Experimental Workflow

The following diagram illustrates the key steps in the flow cytometry protocol for FAP expression analysis.

Caption: Flow cytometry workflow for FAP expression analysis.

FAP Signaling and Tumor Microenvironment Interaction

FAP expressed on cancer-associated fibroblasts plays a significant role in remodeling the tumor microenvironment and promoting tumor progression. The diagram below provides a simplified overview of a key signaling pathway influenced by FAP.



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Caption: FAP-mediated signaling in CAFs promoting immunosuppression.[6]

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